molecular formula C15H19N5O B2430714 1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 2225147-47-5

1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No. B2430714
CAS RN: 2225147-47-5
M. Wt: 285.351
InChI Key: XMZJYZFFKZXCDJ-UHFFFAOYSA-N
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Description

1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile is a compound that belongs to the class of organic compounds known as pyrazolopyridines . These are compounds containing a pyrazolopyridine skeleton, which consists of a pyrazole fused to a pyridine . Pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers .


Synthesis Analysis

The synthesis of this compound involves a new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) . This strategy involves a sequential opening/closing cascade reaction .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrazolopyridine skeleton, which consists of a pyrazole fused to a pyridine . The pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a new pathway for the preparation of pyrazolo[3,4-b]pyridines, where AC-SO3H was used as a green catalyst . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

Scientific Research Applications

Agrochemical Applications

1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile could find applications in agriculture:

Material Science

These compounds have potential in material science:

Coordination Chemistry

The nitrogen atoms in the pyrazole ring make these compounds interesting for coordination chemistry:

Photophysical Properties

The aromatic nature of pyrazolo[3,4-b]pyridines influences their photophysical behavior:

Computational Chemistry

Computational studies explore the electronic structure and reactivity of these compounds:

properties

IUPAC Name

1-ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-3-20-15-13(9-17-20)14(12(8-16)10(2)18-15)19-11-4-6-21-7-5-11/h9,11H,3-7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZJYZFFKZXCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC(=C(C(=C2C=N1)NC3CCOCC3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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